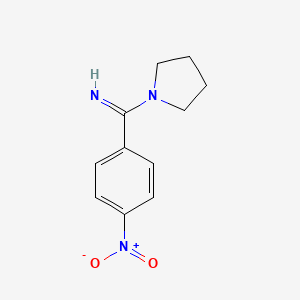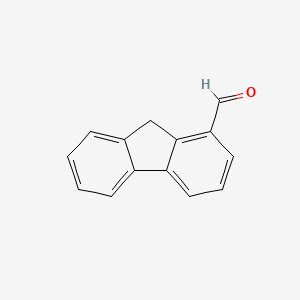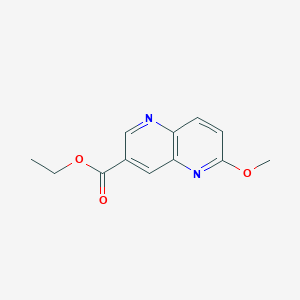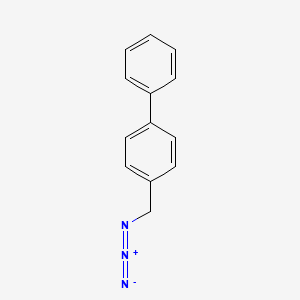
4-Azidomethyl-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azidomethyl-biphenyl is an organic compound characterized by the presence of an azido group (-N₃) attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azidomethyl-biphenyl typically involves the introduction of an azido group to a biphenyl precursor. One common method is the nucleophilic substitution reaction where a halogenated biphenyl compound reacts with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and safety of the process, given the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions: 4-Azidomethyl-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Cycloaddition Reactions: The azido group can engage in [3+2] cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN), elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
4-Azidomethyl-biphenyl has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Azidomethyl-biphenyl primarily involves its reactivity due to the azido group. The azido group is highly nucleophilic and can participate in various chemical reactions, leading to the formation of new bonds and functional groups. In biological systems, the azido group can be used for bioorthogonal labeling, allowing for the specific tagging of biomolecules without interfering with native biological processes .
Comparison with Similar Compounds
4,4’-Bis(azidomethyl)biphenyl: Similar structure with two azido groups, used in similar applications but with increased reactivity.
4-Azidomethylphenyl: A simpler analog with a single phenyl ring, used in similar chemical reactions but with different physical properties.
Uniqueness: 4-Azidomethyl-biphenyl is unique due to its biphenyl structure, which provides additional stability and versatility in chemical reactions compared to simpler azido compounds. Its ability to undergo a wide range of chemical transformations makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
1-(azidomethyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H11N3/c14-16-15-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
XHLHQGJTIDCMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Chloro-6-isobutylthieno[2,3-d]pyrimidine](/img/structure/B8506510.png)


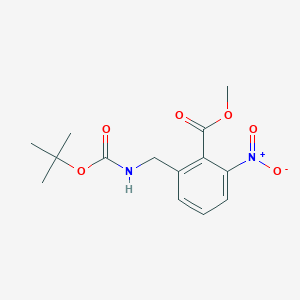
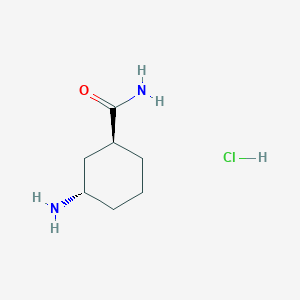
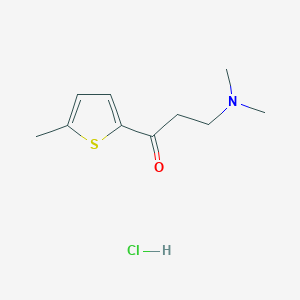
![4-[hydroxy(3-nitrophenyl)methyl]-N,N-diethylbenzamide](/img/structure/B8506547.png)
